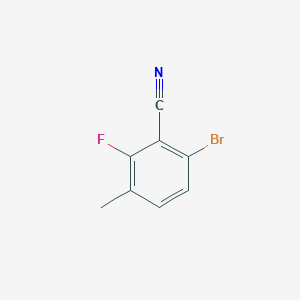

6-Bromo-2-fluoro-3-methylbenzonitrile

Description

Significance of Benzonitrile (B105546) Derivatives as Versatile Synthetic Intermediates

Benzonitrile and its derivatives are foundational components in the synthesis of a wide array of organic compounds. google.comrsc.org The nitrile group, with its strong electron-withdrawing nature and linear geometry, serves as a versatile functional handle. It can be readily transformed into other critical functionalities, including amines, amides, carboxylic acids, and tetrazoles, making benzonitriles key precursors in the pharmaceutical and agrochemical industries. nih.gov Furthermore, the nitrile moiety can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govnih.gov This has led to the incorporation of the benzonitrile motif into numerous approved pharmaceuticals for a range of therapeutic areas, including oncology and infectious diseases. nih.govnih.gov

Overview of Halogenated Arenes in Contemporary Chemical Transformations

Halogenated arenes are indispensable partners in a multitude of modern chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. The carbon-halogen bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the modular assembly of complex molecular frameworks. The differential reactivity of various halogens (I > Br > Cl > F) allows for selective and sequential functionalization of polyhalogenated systems. This strategic approach is a cornerstone of contemporary synthetic chemistry, facilitating the efficient construction of pharmaceuticals, functional materials, and fine chemicals.

Specific Context of 6-Bromo-2-fluoro-3-methylbenzonitrile within Substituted Benzonitrile Chemistry

This compound is a polysubstituted aromatic compound that strategically combines the key features of both benzonitrile derivatives and halogenated arenes. The presence of three distinct substituents—a bromine atom, a fluorine atom, and a methyl group—in addition to the nitrile functionality, positions this molecule as a highly versatile and valuable building block in organic synthesis.

The bromine atom at the 6-position is particularly amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkyl, or amino groups. The fluorine atom at the 2-position, ortho to the nitrile group, significantly influences the electronic properties of the ring and can modulate the reactivity of the other functional groups. The methyl group at the 3-position provides steric bulk and can influence the conformational preferences of molecules derived from this scaffold. The nitrile group itself can undergo a variety of transformations or serve as a key pharmacophore in biologically active molecules. This unique combination of functional groups in a specific substitution pattern makes this compound a prime candidate for the synthesis of novel compounds with tailored properties for various applications.

While specific experimental data for this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred from established chemical transformations. A plausible synthetic route would involve the conversion of the corresponding aldehyde, 6-bromo-2-fluoro-3-methylbenzaldehyde (B1528395) (CAS No. 1114809-22-1), to the nitrile. guiding-bio.com This transformation is a common and high-yielding reaction in organic synthesis, often achieved through treatment with reagents such as hydroxylamine (B1172632) followed by dehydration.

Another established method for the synthesis of aryl nitriles is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt, typically in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.orgnih.gov Therefore, 6-amino-2-fluoro-3-methylbenzonitrile could serve as a precursor for the introduction of the bromine atom at the 6-position via a Sandmeyer-type reaction.

The table below summarizes the key chemical identifiers for this compound and its potential precursor.

| Compound Name | CAS Number | Molecular Formula |

| This compound | Not available | C₈H₅BrFN |

| 6-bromo-2-fluoro-3-methylbenzaldehyde | 1114809-22-1 | C₈H₅BrFO |

The strategic placement of the reactive bromine atom, the modulating fluorine atom, and the versatile nitrile group makes this compound a highly promising scaffold for the discovery and development of new chemical entities with potential applications across various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTVNJZLFQHHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Studies of 6 Bromo 2 Fluoro 3 Methylbenzonitrile

Substitution Reactions on the Aromatic Ring

The presence of two different halogen atoms and a strongly electron-withdrawing nitrile group on the aromatic ring of 6-bromo-2-fluoro-3-methylbenzonitrile provides multiple sites for substitution reactions. The regioselectivity and feasibility of these reactions are governed by the electronic and steric environment of the ring.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. In this compound, the nitrile group, being a potent electron-withdrawing group, activates the ring towards nucleophilic attack. Generally, in SNAr reactions of aryl halides containing both bromine and fluorine, the fluorine atom is a better leaving group due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at that carbon.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for the formation of carbon-nitrogen bonds. wikipedia.org These reactions are highly valuable for the synthesis of aryl amines from aryl halides. For instance, the bromine atom in this compound can be selectively displaced by various amines in the presence of a palladium catalyst and a suitable base.

Similarly, the Suzuki-Miyaura cross-coupling reaction allows for the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound. nih.gov This reaction is instrumental in building more complex molecular scaffolds.

Below is a representative table of potential SNAr and cross-coupling reactions for this compound, based on established methodologies for similar substrates.

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Expected Product |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3, Ligand, Base | 6-Amino-2-fluoro-3-methylbenzonitrile derivative |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh3)4, Base | 6-Aryl/Alkyl-2-fluoro-3-methylbenzonitrile |

| Nucleophilic Substitution | Alkoxide (e.g., NaOMe) | Heat | 6-Methoxy-2-fluoro-3-methylbenzonitrile |

This table is illustrative and specific reaction conditions would require experimental optimization.

Investigation of Competitive Reaction Pathways in Functionalization

During the functionalization of this compound, competitive reaction pathways can arise due to the presence of multiple reactive sites. For instance, in nucleophilic aromatic substitution reactions, a strong nucleophile could potentially attack either the carbon bearing the bromine or the carbon bearing the fluorine. The outcome is often directed by the nature of the nucleophile, the reaction conditions, and the relative activation of the C-Br and C-F bonds by the nitrile group.

In the context of metal-catalyzed cross-coupling reactions, the chemoselectivity between the C-Br and C-F bonds is generally high, with the C-Br bond being significantly more reactive. This allows for selective functionalization at the bromine position while leaving the fluorine atom intact for potential subsequent transformations.

Halogen Exchange Reactions

Halogen exchange reactions, particularly lithium-halogen exchange, are a powerful tool for the preparation of organometallic reagents. wikipedia.org Treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures would be expected to result in a rapid exchange of the bromine atom for lithium. This is because the rate of lithium-halogen exchange generally follows the trend I > Br > Cl, with fluorides being largely unreactive. wikipedia.org The resulting aryllithium species is a potent nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups at the 6-position.

| Reagent | Conditions | Intermediate | Potential Subsequent Reaction |

| n-Butyllithium | THF, -78 °C | 6-Lithio-2-fluoro-3-methylbenzonitrile | Quenching with an electrophile (e.g., CO2, aldehydes, ketones) |

| Magnesium | THF, reflux | 6-(Bromomagnesio)-2-fluoro-3-methylbenzonitrile | Grignard reactions with various electrophiles |

This table outlines expected reactions based on general principles of halogen-metal exchange.

Functionalization Strategies for the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities.

One of the most common transformations is the reduction of the nitrile to a primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). However, for a more controlled partial reduction to an aldehyde, diisobutylaluminum hydride (DIBAL-H) is the reagent of choice, particularly when the reaction is carried out at low temperatures. masterorganicchemistry.comyoutube.com

The nitrile group can also participate in cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition of an azide (B81097) with the nitrile can lead to the formation of a tetrazole ring, a common scaffold in medicinal chemistry. wikipedia.org

| Reaction Type | Reagent(s) | Conditions | Product |

| Reduction to Amine | LiAlH4 | THF, then H2O workup | (6-Bromo-2-fluoro-3-methylphenyl)methanamine |

| Reduction to Aldehyde | DIBAL-H | Toluene, -78 °C, then H2O workup | 6-Bromo-2-fluoro-3-methylbenzaldehyde (B1528395) |

| Hydrolysis to Carboxylic Acid | H2SO4, H2O | Heat | 6-Bromo-2-fluoro-3-methylbenzoic acid |

| [3+2] Cycloaddition | Sodium Azide, Lewis Acid | DMF, Heat | 5-(6-Bromo-2-fluoro-3-methylphenyl)tetrazole |

This table presents common functionalization strategies for the nitrile group.

Radical-Mediated Transformations

Radical reactions offer alternative pathways for the functionalization of this compound, often with different selectivity compared to ionic reactions.

Radical Nitration-Debromination Sequences

While direct radical nitration of the aromatic ring can be challenging, a radical nitration-debromination sequence could be a potential pathway for the introduction of a nitro group. This type of reaction has been observed in other systems, where a radical initiator promotes the reaction of a nitrating agent with the substrate, leading to the substitution of the bromine atom with a nitro group. For instance, reactions of 2-bromo-2-fluorostyrenes with Fe(NO3)3·9H2O have been shown to proceed via a radical nitration-debromination sequence to yield α-fluoro-nitroalkenes. researchgate.net A similar approach could potentially be adapted for aromatic systems.

The feasibility of such a transformation on this compound would depend on the specific reaction conditions and the relative stability of the radical intermediates involved.

An article on the chemical transformations and reactivity of This compound focusing on the specific areas of Carbon-Hydrogen Difluoroalkylation, Rearrangement Reactions, and Chemo- and Regioselectivity cannot be generated at this time.

Extensive searches of scientific literature and patent databases did not yield specific research findings or detailed studies on these particular reactions for the compound this compound. The available information primarily consists of its use as a starting material or intermediate in the synthesis of other molecules, without detailing the specific chemical behaviors requested in the outline.

To ensure the generated content is scientifically accurate and strictly adheres to the provided outline, it is necessary to rely on published research that specifically investigates these transformations for the named compound. As no such specific data could be located, providing an article on these topics would not be possible without resorting to speculation or including information on related but distinct chemical entities, which would violate the core instructions of the request.

Computational and Theoretical Investigations of 6 Bromo 2 Fluoro 3 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the in-silico study of molecular systems. The two most common approaches are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. DFT methods are known for their balance of accuracy and computational efficiency, making them a popular choice for studying a wide range of chemical systems. Hartree-Fock theory, while being a more foundational ab initio method, provides a good starting point for more complex calculations.

For 6-bromo-2-fluoro-3-methylbenzonitrile, these calculations would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Following this, a variety of electronic and spectroscopic properties can be calculated.

Basis Set Dependence and Computational Method Validation

The accuracy of quantum chemical calculations is highly dependent on the chosen basis set and computational method. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.

In a typical study, researchers would evaluate several basis sets (e.g., Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets like cc-pVTZ) in conjunction with different DFT functionals (e.g., B3LYP, M06-2X) or the HF method. The goal is to find a level of theory that provides reliable results that are consistent with any available experimental data or with higher-level, more computationally expensive calculations. This validation process is crucial for ensuring the predictive power of the computational model. To date, no such validation studies have been published for this compound.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Computational methods provide deep insights into the distribution of electrons and the nature of chemical bonds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The visualization of these orbitals would show their spatial distribution and indicate potential pathways for intramolecular charge transfer. Specific energy values for the HOMO, LUMO, and the energy gap for this compound are not available in the current body of scientific literature.

Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Understanding the distribution of electron density across a molecule is key to predicting its intermolecular interactions and reactive sites. Mulliken population analysis is one method used to assign partial atomic charges to each atom in a molecule. This analysis partitions the total electron density among the constituent atoms, providing a simplified picture of the charge distribution.

A Mulliken charge analysis for this compound would quantify the partial positive and negative charges on each atom, reflecting the effects of the electronegative fluorine, bromine, and nitrogen atoms, as well as the methyl group. This information would be valuable for understanding the molecule's dipole moment and its interactions with other polar molecules. A data table of calculated Mulliken charges for this compound would be a standard output of such a study, but no such data has been published.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

An MEP map of this compound would visually highlight the electronegative regions around the fluorine and nitrogen atoms and the more positive regions elsewhere. This provides a powerful tool for predicting how the molecule will interact with other molecules, such as in receptor binding or chemical reactions. As with other computational data, a published MEP surface map for this specific compound is not available.

Vibrational Spectroscopy Simulations and Detailed Assignments

Computational methods can simulate the vibrational spectra (infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can predict the appearance of the experimental spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the observed absorption bands.

For this compound, a computational vibrational analysis would involve calculating the harmonic frequencies at the optimized geometry. These calculated frequencies are often systematically higher than the experimental values, so a scaling factor is typically applied to improve the agreement. The detailed assignment would involve correlating each calculated vibrational mode (e.g., C-H stretch, C≡N stretch, aromatic ring vibrations) with specific peaks in the experimental spectrum. While the experimental spectra may be available in various databases, a detailed computational assignment for this compound has not been reported in the literature.

A comprehensive computational study would typically present a table comparing the calculated (scaled) and experimental vibrational frequencies, along with a detailed description of the atomic motions for each mode. The absence of such a study for this compound limits a full understanding of its vibrational properties.

Fourier Transform Infrared (FT-IR) Spectral Prediction

Theoretical FT-IR spectral prediction for a molecule like this compound would typically be performed using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations would predict the vibrational frequencies and intensities of the molecule's normal modes. The resulting data would be presented in a table comparing the predicted frequencies with their corresponding vibrational assignments (e.g., C≡N stretch, C-F stretch, C-Br stretch, C-H stretches, and various bending and deformation modes of the benzene (B151609) ring and methyl group). However, no such specific predictive data for this compound has been found in the public domain.

Fourier Transform Raman (FT-Raman) Spectral Prediction

Similar to FT-IR prediction, FT-Raman spectral predictions are carried out using computational methods to calculate the Raman activities of the vibrational modes. A detailed analysis would involve a table of predicted Raman active frequencies and their assignments. For aromatic nitriles, the C≡N stretching frequency is a particularly strong and characteristic band in the Raman spectrum. Computational studies on related molecules often show good agreement between predicted and experimental Raman spectra. researchgate.netresearchgate.netresearchgate.netresearchgate.netorientjchem.orgresearchgate.netresearchgate.net Specific FT-Raman spectral prediction data for this compound is not available.

Total Energy Distribution (TED) Analysis of Vibrational Modes

A Total Energy Distribution (TED) analysis is used to provide a detailed assignment of the vibrational modes by quantifying the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This analysis is crucial for an unambiguous assignment of the spectral bands, especially in complex molecules where vibrational coupling is common. For instance, a TED analysis would clarify the extent of mixing between the C-C stretching modes of the benzene ring and the C-H bending modes. researchgate.net No published TED analysis for this compound could be located.

Theoretical Probing of Reactivity and Reaction Mechanisms

Transition State Analysis and Activation Energy Calculations

Theoretical investigations into the reactivity of this compound would involve locating the transition state structures for various potential reactions, such as nucleophilic aromatic substitution. Activation energies, which are the energy barriers that must be overcome for a reaction to occur, would be calculated from the energy difference between the reactants and the transition state. These calculations provide valuable insights into the kinetics and feasibility of different reaction pathways. nih.gov Specific transition state analyses and activation energy calculations for this compound are not documented in the available literature.

Elucidation of Substituent Effects on Reaction Pathways

The reactivity and regioselectivity of the benzene ring in this compound are influenced by the electronic effects of the bromo, fluoro, methyl, and nitrile substituents. A computational study would elucidate these effects by analyzing the electron distribution in the molecule and how it affects the stability of reaction intermediates and transition states. For example, the interplay between the electron-withdrawing nature of the fluoro and nitrile groups and the electron-donating effect of the methyl group would be quantitatively assessed to predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com However, a specific theoretical study on the substituent effects on the reaction pathways of this compound is not available.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of a molecule can be predicted through quantum chemical calculations of its polarizability and hyperpolarizability. These calculations help in identifying molecules with potential applications in optoelectronics and photonics. For a molecule like this compound, the presence of a π-conjugated system and substituents with varying electronic properties could lead to interesting NLO behavior. researchgate.netorientjchem.orgresearchgate.netfrontiersin.orgnih.gov A typical study would report the calculated values of the dipole moment, linear polarizability, and first-order hyperpolarizability. No such predictive NLO data for this compound has been published.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2 Fluoro 3 Methylbenzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical information about the electronic environment and connectivity of the atoms within the 6-bromo-2-fluoro-3-methylbenzonitrile framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and nitrile substituents, as well as the electron-donating effect of the methyl group. The coupling constants (J) between adjacent protons and between protons and the fluorine atom would provide valuable information about their relative positions on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct resonance. The chemical shifts of the carbon atoms would be highly sensitive to the nature of the attached substituents. For instance, the carbon atom of the nitrile group (C≡N) would appear at a characteristic downfield shift. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms would also exhibit specific chemical shifts.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. A ¹⁹F NMR spectrum of this compound would show a signal for the single fluorine atom. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would provide additional structural insights.

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS could definitively establish the molecular formula as C₈H₅BrFN. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules. While this compound itself might be more amenable to other ionization methods like electron ionization (EI), ESI-MS could be employed for the analysis of its more polar derivatives. In a typical ESI-MS experiment, the molecule would be ionized, often by protonation, to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would be used to determine the molecular weight of the compound.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of constructive interference. By meticulously measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated. wikipedia.org From this map, the positions of individual atoms can be inferred, and a comprehensive structural model of the molecule can be built and refined.

While specific crystallographic data for this compound is not publicly available, the structural analysis of similarly substituted benzonitrile (B105546) derivatives allows for a detailed prediction of its solid-state characteristics. The presence of a bromine atom, a fluorine atom, a methyl group, and a cyano group on the benzene ring suggests a rich variety of intermolecular interactions that would dictate the crystal packing arrangement. These non-covalent interactions are fundamental in crystal engineering, influencing physical properties such as melting point, solubility, and polymorphism.

π–π Stacking Interactions:

Aromatic rings, like the benzene core of this compound, can interact through π–π stacking. libretexts.org This non-covalent interaction arises from the electrostatic and dispersion forces between the electron-rich π-systems of adjacent aromatic rings. libretexts.orgwikipedia.org In substituted benzenes, these interactions often manifest in either a face-to-face or an offset (slipped-stack) arrangement. The substitution pattern on the aromatic ring, with its combination of electron-donating (methyl) and electron-withdrawing (bromo, fluoro, cyano) groups, creates a specific quadrupole moment that influences the preferred stacking geometry. Typically, offset stacking is energetically more favorable as it minimizes electrostatic repulsion. acs.org

Based on studies of related aromatic compounds, the geometric parameters for these interactions can be characterized as shown in the table below.

| Interaction Type | Parameter | Typical Value Range |

| π–π Stacking | Centroid-to-Centroid Distance | 3.3 - 3.8 Å |

| Slip Angle | 15 - 30° | |

| Interplanar Distance | 3.2 - 3.6 Å |

Weak Hydrogen Bonding:

Despite the absence of classical hydrogen bond donors (like O-H or N-H), molecules such as this compound can engage in a variety of weak hydrogen bonds. These interactions, primarily of the C-H···N and C-H···F type, play a significant role in stabilizing the crystal packing. rsc.orgacs.org

The nitrogen atom of the nitrile group is a competent hydrogen bond acceptor. Aromatic and methyl C-H groups can act as donors, forming C-H···N interactions that link molecules into extended networks. acs.orgacs.org The geometry of these interactions is a critical indicator of their strength, with shorter distances and angles closer to linear (180°) signifying stronger bonds.

Furthermore, the organically bound fluorine atom, while being a weak hydrogen bond acceptor, can participate in C-H···F interactions. ed.ac.ukrsc.org The prevalence and significance of these bonds in crystal packing have been a subject of extensive research, and they are now recognized as important contributors to the stability of fluorinated organic solids. acs.orgrsc.org The methyl and aromatic C-H groups in the molecule can all potentially act as donors in these interactions.

The expected geometric parameters for these weak hydrogen bonds are summarized in the table below.

| Interaction Type | Parameter | Typical Value Range |

| C-H···N Hydrogen Bond | H···N Distance | 2.2 - 2.8 Å |

| C-H···N Angle | 120 - 180° | |

| C-H···F Hydrogen Bond | H···F Distance | 2.2 - 2.6 Å |

| C-H···F Angle | 110 - 170° |

Strategic Applications of 6 Bromo 2 Fluoro 3 Methylbenzonitrile in Advanced Synthetic Chemistry and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of orthogonal functional groups makes 6-Bromo-2-fluoro-3-methylbenzonitrile a highly valuable scaffold in synthetic organic chemistry. The presence of a bromine atom ortho to the fluorine and meta to the nitrile group allows for selective transformations, particularly through transition-metal-catalyzed cross-coupling reactions. This reactivity is central to its application in constructing larger, more complex molecular frameworks.

While direct literature detailing the synthesis of polycyclic aromatic hydrocarbons (PAHs) from this compound is not abundant, the compound’s structure is well-suited for such transformations. The bromo substituent serves as a key handle for carbon-carbon bond formation through reactions like the Suzuki-Miyaura and Sonogashira couplings.

For instance, a Suzuki-Miyaura coupling reaction could be employed to couple this compound with an arylboronic acid, a common strategy for constructing biaryl systems which are foundational to many PAHs. The reaction conditions for such a transformation are well-established, typically involving a palladium catalyst and a base.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid/Ester | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

Similarly, the Sonogashira coupling with terminal alkynes offers a direct route to aryl alkynes. These intermediates can then undergo further cyclization reactions to form intricate polycyclic systems. The presence of the fluorine and methyl groups can influence the electronic properties and solubility of the resulting PAHs, which is of interest for materials science applications.

The nitrile and bromo functionalities of this compound are key to its role as a precursor for a variety of heterocyclic compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing entry points to different synthetic pathways. The bromine atom, through palladium-catalyzed reactions like the Buchwald-Hartwig amination, allows for the introduction of nitrogen-containing moieties.

For example, the synthesis of quinazolines, a class of heterocycles with significant pharmacological activity, often involves precursors with an ortho-amino benzonitrile (B105546) structure. Through a Buchwald-Hartwig amination followed by cyclization with a suitable carbonyl compound, this compound could theoretically be converted into substituted quinazolines.

Another important class of heterocycles, benzofurans, can be synthesized from ortho-halo phenols. While this compound is not a phenol, its fluorine atom could potentially be displaced by a hydroxyl group under specific nucleophilic aromatic substitution conditions, or the bromo group could be transformed into a hydroxyl group via various methods, paving the way for subsequent cyclization to form a benzofuran (B130515) ring.

Utility in Pharmaceutical and Agrochemical Intermediate Synthesis

The structural motifs accessible from this compound are prevalent in many bioactive molecules, making it a valuable intermediate in the pharmaceutical and agrochemical industries.

The substituted benzonitrile scaffold is a common feature in many pharmaceutical agents, particularly in the realm of kinase inhibitors. arabjchem.orged.ac.uk Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.

The functional groups on this compound allow for its elaboration into more complex structures that can be tailored to fit into the ATP-binding site of a target kinase. For example, the bromo group can be replaced with various amine-containing fragments via the Buchwald-Hartwig amination, a reaction widely used in the synthesis of kinase inhibitors to introduce functionalities that can form key hydrogen bonds with the enzyme. nih.gov

Table 2: Key Reactions in the Synthesis of Bioactive Molecules

| Reaction Type | Reagents | Product Functionality |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | C-C bond (biaryl) |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | C-N bond (arylamine) |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | C-C bond (arylalkyne) |

| Nitrile Hydrolysis | H₂O, acid/base | Carboxylic acid |

In the agrochemical sector, there is a continuous need for new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. Halogenated aromatic compounds are frequently used as intermediates in the synthesis of these active ingredients. The specific substitution pattern of this compound can impart desirable properties to the final product, such as increased metabolic stability or enhanced binding to the target site. For instance, certain substituted benzonitriles are known precursors to herbicides that act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO). nih.gov

Contributions to Advanced Materials Science Development

The application of this compound in materials science is an emerging area of interest. The electronic properties conferred by the fluorine and nitrile groups, combined with the potential for polymerization or incorporation into larger conjugated systems via the bromo group, make it a candidate for the development of novel organic electronic materials.

For example, polymers incorporating fluorinated aromatic units are known to have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms can lower the HOMO and LUMO energy levels of the material, which can be advantageous for charge injection and transport. The nitrile group can also influence the material's electronic properties and intermolecular packing. Through polymerization reactions, such as Suzuki polycondensation, this compound could potentially be used as a monomer to create polymers with tailored optoelectronic properties.

Applications in Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

The unique molecular architecture of this compound makes it a compound of significant interest in the field of materials science, particularly for the development of liquid crystals and organic light-emitting diodes (OLEDs). The presence of a fluorine atom and a polar nitrile group can impart desirable properties such as high polarity, thermal stability, and specific mesomorphic behaviors, which are crucial for these applications.

In the context of liquid crystals , the introduction of lateral fluoro-substituents into mesogenic (liquid crystal-forming) molecules is a well-established strategy for tuning their physical properties. biointerfaceresearch.com The fluorine atom, being highly electronegative and relatively small, can alter the molecule's dipole moment and polarizability without significantly increasing its size. This can lead to a reduction in melting points and the stabilization of certain tilted smectic phases. biointerfaceresearch.com While direct studies on liquid crystals derived from this compound are not extensively documented, its structure suggests potential as a precursor for calamitic (rod-shaped) liquid crystals. The benzonitrile core provides a rigid framework, and the bromo, fluoro, and methyl groups offer sites for further molecular engineering to achieve the desired liquid crystalline phases.

For OLEDs , fluorinated benzonitrile derivatives are emerging as promising materials, especially as hosts for fluorescent emitters and as components of thermally activated delayed fluorescence (TADF) materials. rsc.orgworktribe.com The electron-withdrawing nature of the nitrile and fluorine groups can influence the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting materials, which is a critical factor in designing efficient OLED devices. Benzonitrile-based compounds have been shown to possess high photoluminescence, a key requirement for light-emitting materials in OLEDs. researchgate.net The substitution pattern on the benzonitrile ring affects the electroluminescent properties of OLEDs, with the potential to achieve high external quantum efficiencies and brightness. researchgate.net this compound can serve as a foundational building block for more complex molecules with tailored electronic properties for use in the emissive or charge-transport layers of an OLED device.

Table 1: Potential Contributions of this compound Moieties to Material Properties

| Feature | Potential Impact in Liquid Crystals | Potential Impact in OLEDs |

| Fluorine Substituent | Alters dipole moment, can reduce melting point and stabilize smectic phases. biointerfaceresearch.com | Influences HOMO/LUMO energy levels, enhances thermal stability. |

| Nitrile Group | Provides a strong dipole moment, contributing to mesophase formation. | Acts as an electron-withdrawing group, useful in designing TADF materials. rsc.orgworktribe.com |

| Benzene (B151609) Ring | Forms a rigid core for the mesogenic structure. | Provides a stable aromatic platform for charge transport. |

| Bromo and Methyl Groups | Serve as handles for further synthetic modifications to fine-tune molecular shape and properties. | Allow for the attachment of other functional groups to optimize charge injection/transport and emission characteristics. |

Precursor in Phthalocyanine (B1677752) Dye Synthesis

This compound is a valuable precursor in the synthesis of phthalocyanine dyes. Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as pigments and dyes due to their intense colors and high stability. The synthesis of phthalocyanine compounds often proceeds through the cyclotetramerization of phthalonitrile (B49051) derivatives.

The presence of the two nitrile groups in the phthalonitrile precursor is essential for the formation of the phthalocyanine macrocycle. In a typical synthesis, four molecules of the phthalonitrile derivative are heated in the presence of a metal salt or a strong base, leading to the formation of the metal-complexed or metal-free phthalocyanine, respectively.

The bromo and fluoro substituents on the benzonitrile ring of this compound play a crucial role in determining the properties of the resulting phthalocyanine dye. These substituents can influence the dye's color, solubility, and electronic properties. The bromine atom, in particular, serves as a reactive site for post-synthesis modifications, allowing for the introduction of various functional groups to further tune the dye's characteristics for specific applications, such as in photoredox reactions or photodynamic cancer therapy.

Development of Functional Fluorinated Building Blocks

The strategic placement of bromo, fluoro, and methyl groups on a benzonitrile core makes this compound a highly versatile functional fluorinated building block in organic synthesis. nbinno.com Fluorinated organic compounds are of immense importance in medicinal chemistry, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties.

The different reactive sites on this compound allow for a range of selective chemical transformations:

The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular architectures.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a wide variety of functional groups.

The fluorine atom , while generally less reactive towards substitution, can influence the reactivity of the other positions on the aromatic ring and can be a key component in designing molecules with specific electronic properties.

The combination of these functional groups in a single molecule allows for multi-step synthetic sequences where each group can be addressed selectively, making this compound a valuable starting material for the synthesis of complex, highly functionalized molecules.

Table 2: Synthetic Utility of Functional Groups in this compound

| Functional Group | Common Transformations | Resulting Structures/Applications |

| Bromo | Suzuki, Stille, Sonogashira coupling reactions | Biaryls, substituted aromatics, complex organic molecules. |

| Fluoro | Influences electronic properties and metabolic stability | Key feature in many pharmaceuticals and agrochemicals. |

| Methyl | Can be oxidized or halogenated | Provides another site for functionalization. |

| Nitrile | Hydrolysis, reduction, cycloaddition | Carboxylic acids, amines, tetrazoles, and other heterocycles. |

Integration with Green Chemistry Methodologies

The synthesis and application of this compound can be approached through the lens of green chemistry to minimize environmental impact. wjpmr.com Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

For the synthesis of benzonitriles, traditional methods often involve harsh reagents and produce significant waste. Green chemistry approaches offer more sustainable alternatives. For instance, the use of ionic liquids as recyclable solvents and catalysts in the synthesis of benzonitriles from aldehydes and hydroxylamine (B1172632) hydrochloride has been shown to be a highly efficient and environmentally friendly method. rsc.orgrsc.orgresearchgate.net This approach can lead to high yields and easy separation of the product, with the ionic liquid being recovered and reused. rsc.orgrsc.orgresearchgate.net

Furthermore, the development of catalytic systems that avoid the use of stoichiometric amounts of toxic reagents is a key aspect of green chemistry. For halogenated aromatic compounds, this includes the use of more benign halogenating agents and the development of catalytic cycles that minimize waste. By integrating these green methodologies into the synthesis of this compound, its production can be made more sustainable, aligning with the broader goals of environmentally conscious chemical manufacturing.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-bromo-2-fluoro-3-methylbenzonitrile, and how can regioselectivity be ensured during bromination/fluorination?

- Methodology : Start with 2-fluoro-3-methylbenzonitrile as the precursor. Bromination can be achieved using electrophilic aromatic substitution (EAS) with Br₂ in the presence of a Lewis acid (e.g., FeBr₃). To ensure regioselectivity at the 6-position, steric and electronic directing effects of the methyl and nitrile groups must be considered. Computational modeling (e.g., DFT calculations) can predict reactive sites .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol to isolate the product. Monitor purity via TLC and confirm with melting point analysis (mp ~70–80°C, based on analogous bromo-fluorobenzonitriles) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- 1H/13C NMR : The nitrile group (C≡N) deshields adjacent protons, while the methyl group (CH₃) at C3 will show a triplet due to coupling with fluorine. Fluorine-19 NMR can confirm the presence of the F substituent .

- IR Spectroscopy : Look for ν(C≡N) absorption at ~2230 cm⁻¹ and C-F stretching at ~1200 cm⁻¹. Compare with reference spectra of structurally similar compounds (e.g., 3-bromo-4-fluorobenzonitrile) .

Advanced Questions

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for bromo-fluoro-methylbenzonitriles?

- Case Study : If X-ray crystallography (e.g., ORTEP-3 ) reveals a planar nitrile group but DFT predicts slight distortion, cross-validate with solid-state NMR or Raman spectroscopy. Discrepancies may arise from dynamic motion in solution vs. static crystal structures.

- Data Harmonization : Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic data, and correlate with solvent effects in NMR .

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Modeling Workflow :

Perform molecular docking to evaluate brominating agent interactions with the aromatic ring.

Simulate transition states using Gaussian or ORCA to identify rate-limiting steps.

Validate with experimental kinetics (e.g., monitoring reaction progress via in situ IR).

- Outcome : Predict optimal temperature (e.g., 0–5°C for controlled EAS) and solvent polarity (e.g., dichloromethane vs. acetonitrile) to minimize side products .

Q. What are the challenges in analyzing halogen bonding in this compound derivatives?

- Experimental Design :

- Use single-crystal X-ray diffraction to map Br···N/F interactions.

- Compare with electrostatic potential surfaces (EPS) from computational models.

Methodological Notes

- Safety : Handle brominating agents (e.g., Br₂) in a fume hood with appropriate PPE. Quench excess bromine with sodium thiosulfate .

- Data Reproducibility : Report solvent grades, temperature ramps, and instrument calibration details (e.g., NMR referencing to TMS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.